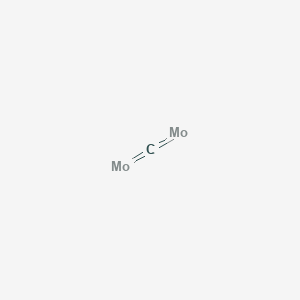

Molybdenum carbide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molybdenum carbide is a highly refractory ceramic material known for its extreme hardness and high melting point. It exists in several phases, including γ-Molybdenum carbide, β-Molybdenum carbide, and γ’-Molybdenum carbide. This compound is commercially used in cutting tools and has gained attention for its catalytic properties, particularly in reactions involving carbon dioxide hydrogenation .

Synthetic Routes and Reaction Conditions:

Carbothermic Reduction: Another method involves the carbothermic reduction of molybdenum trioxide using carbon black.

Industrial Production Methods:

High-Temperature Synthesis: Industrial production often employs high-temperature methods, including self-propagating high-temperature synthesis, to produce this compound on a large scale.

Controlled Temperature Profile: Controlling the temperature profile and gas phase composition can yield this compound with high surface area and small crystallite size.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming molybdenum oxide as a major product.

Reduction: It can be reduced back to molybdenum metal under specific conditions.

Common Reagents and Conditions:

Oxidation: Typically involves oxygen or air at elevated temperatures.

Reduction: Hydrogen gas is commonly used as a reducing agent.

Hydrogenation: Hydrogen gas is used, often in the presence of a catalyst.

Major Products:

Oxidation: Molybdenum oxide.

Reduction: Molybdenum metal.

Hydrogenation: Carbon monoxide and methanol.

作用机制

Target of Action

Molybdenum carbide (MFCD00014218) is primarily used as a catalyst in various chemical reactions . It is particularly instrumental in the physical vapor deposition (PVD) process, which is critical for applying thin film coatings on various substrates . These substrates find applications across a multitude of industries .

Mode of Action

This compound interacts with its targets through a process known as sputtering. In this process, molybdenum atoms are sputtered from the target’s surface through ion bombardment and subsequently deposited onto the substrate . This process is critical for the application of thin film coatings on various substrates .

Biochemical Pathways

This compound has been suggested as a catalyst for carbon dioxide hydrogenation . It has also been used in the redox reactions of organic compounds . The attention of researchers is focused on the use of this compound as a catalyst for hydrogen production in the following main reactions: dry methane reforming, steam reforming of methanol, water gas shift reaction (WGSR), and hydrogen evolution by electrolysis of water .

Pharmacokinetics

This compound is an extremely hard, refractory, ceramic material . It is insoluble in water , which suggests that it would have low bioavailability if ingested or inhaled.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a catalyst. For example, in carbon dioxide hydrogenation, this compound facilitates the conversion of CO2 into other compounds . In the realm of material science and thin-film technology, this compound helps in the deposition of thin films on various substrates .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the preparation methods of this compound can affect its crystal structure and catalytic activity . Furthermore, sulfur-doping, Ni-doping, and heterophase structure have been highlighted as important factors for enhancing the hydrogen evolution reaction (HER) activity of this compound .

科学研究应用

Molybdenum carbide has a wide range of applications in scientific research:

Energy Production: this compound-based catalysts are employed in hydrogen production through water electrolysis.

Material Science: Its high hardness and thermal stability make it suitable for use in cutting tools and wear-resistant components.

Environmental Science: It is used in the catalytic reduction of carbon dioxide, contributing to efforts in carbon capture and utilization.

相似化合物的比较

- Tungsten carbide

- Niobium carbide

- Tantalum carbide

Molybdenum carbide stands out due to its unique combination of high hardness, thermal stability, and exceptional catalytic properties, making it a versatile material in various scientific and industrial applications.

属性

InChI |

InChI=1S/C.2Mo |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJNJJZPYXGIQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[Mo])=[Mo] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CMo2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the common crystal structures of molybdenum carbide?

A1: this compound exists in various crystal phases, including hexagonal close-packed (hcp) β-Mo2C, face-centered cubic (fcc) α-MoC1-x, and η-Mo3C2. The specific phase obtained depends on the synthesis method and conditions. [, , , ]

Q2: How does the choice of the carbon source during synthesis affect the properties of this compound?

A2: The carbon source significantly influences the structure and texture of the resulting this compound. Using longer chain hydrocarbons as the carburizing agent generally leads to smaller particle size and lower temperatures required for complete transformation from molybdenum oxide to carbide. For instance, using methane tends to yield hcp carbide, while butane favors fcc carbide. []

Q3: How does the surface area of this compound impact its catalytic activity?

A3: High surface area this compound typically exhibits enhanced catalytic activity due to the increased availability of active sites. Supporting this compound on materials like alumina or carbon nanotubes can help achieve higher surface areas and improve catalyst dispersion. [, , , ]

Q4: What are the advantages of using this compound in hydrodesulfurization (HDS) reactions?

A4: this compound displays promising activity in HDS reactions, showing resistance to poisoning by sulfur compounds. This is advantageous compared to some other catalysts that are readily deactivated by sulfur. [, ]

Q5: What role does cobalt play in enhancing the catalytic activity of this compound for thiophene HDS?

A5: Doping this compound with cobalt can significantly enhance its activity for thiophene HDS. This improvement is attributed to factors like reduced carburizing temperature, smaller particle size, increased surface area, and higher Mo2+ content on the catalyst surface. The optimal Co/Mo molar ratio for maximum synergistic interaction is around 0.2. []

Q6: How does this compound compare to noble metal catalysts in the conversion of vegetable oils?

A6: this compound catalysts have shown promising activity and selectivity in the hydrodeoxygenation of vegetable oils, converting them into diesel-like hydrocarbons. They exhibit good resistance to leaching compared to noble metal catalysts, making them potentially more cost-effective and sustainable for this application. [, ]

Q7: Can this compound catalyze the hydrogen evolution reaction (HER)?

A7: Yes, this compound has garnered significant interest as an electrocatalyst for HER due to its Pt-like electronic properties. Various strategies like phase-transition engineering, heteroatom doping, and construction of heterostructures have been explored to enhance its HER activity. [, , ]

Q8: How does the presence of surface molybdenum oxide impact the performance of this compound in HER?

A8: Surface molybdenum oxide, often formed due to air exposure, can hinder the performance of this compound in HER. In situ removal of this oxide layer during catalyst preparation can significantly enhance the catalytic activity. []

Q9: What are the common methods for synthesizing this compound?

A9: Several methods exist for this compound synthesis, including:

- Temperature-programmed reaction (TPR): This method involves the controlled carburization of molybdenum oxide precursors (e.g., MoO3) using a carburizing gas mixture like CH4/H2. [, , , , ]

- Carbothermal reduction: This method utilizes a solid carbon source to reduce and carburize molybdenum oxide at high temperatures. [, ]

- Electrolysis: this compound can be prepared through the co-electrolysis of precursors like Na2MoO4 and CO2 in molten salt electrolytes. []

- Microwave-induced synthesis: This method utilizes microwave irradiation to facilitate the rapid and energy-efficient synthesis of this compound. [, ]

- DC arc plasma: This method employs a high-temperature plasma generated by a DC arc discharge to synthesize this compound nanoparticles, often embedded in a carbon matrix. [, ]

Q10: How can the crystal phase of this compound be controlled during synthesis?

A10: The crystal phase of this compound can be controlled by adjusting synthesis parameters such as:

- Temperature: Different phases are thermodynamically favored at different temperatures. [, ]

- Carburizing agent: The choice of the hydrocarbon used during carburization influences the resulting phase. []

- Precursor and support: The nature of the molybdenum precursor and the support material can also influence the phase formation. [, ]

Q11: What are the common characterization techniques used to study this compound?

A11: Various techniques are employed to characterize this compound materials, including:

- X-ray diffraction (XRD): Used to identify the crystal structure and phase purity of the material. [, , , , , , ]

- Scanning electron microscopy (SEM) and Transmission electron microscopy (TEM): Provide information about the morphology and particle size of the material. [, , , , , , , ]

- X-ray photoelectron spectroscopy (XPS): Used to determine the elemental composition and chemical states of elements present in the material. [, , , , ]

- Nitrogen adsorption-desorption analysis: Provides information about the surface area and porosity of the material. [, , , , , ]

- Raman spectroscopy: Can be used to characterize the carbon structure in this compound materials. [, ]

Q12: What is the role of temperature in the formation of this compound during TPR?

A12: Temperature plays a crucial role in the stepwise transformation of molybdenum oxide to carbide during TPR. The reaction often proceeds through intermediate phases like MoO2 and MoOxCy before forming the desired this compound phase. For example, the optimal carburizing temperature for forming β-Mo2C from MoO3 using CH4/H2 is around 675 °C. []

Q13: How is density functional theory (DFT) used to study this compound?

A13: DFT calculations are widely employed to investigate various aspects of this compound, such as:

- Electronic structure: DFT can elucidate the electronic density of states, band structure, and bonding characteristics of different this compound phases. [, ]

- Surface properties: DFT calculations provide insights into the adsorption energies of reactants and intermediates on different this compound surfaces, helping understand reaction mechanisms. [, , ]

- Reaction mechanisms: DFT can be used to study the elementary steps involved in catalytic reactions on this compound surfaces, identifying reaction pathways and transition states. []

Q14: Can you provide an example of how DFT has been used to understand a specific reaction on this compound?

A14: DFT calculations have been employed to investigate the water-gas shift (WGS) reaction mechanism on this compound surfaces. The calculations revealed the adsorption energies of water, carbon monoxide, and reaction intermediates on different surface sites. The results suggested a mechanism involving water dissociation followed by CO oxidation to CO2. []

Q15: How can DFT simulations help in designing more efficient this compound-based catalysts?

A15: DFT simulations provide valuable insights into the structure-activity relationships of this compound catalysts. By modeling the effects of factors like doping, surface modifications, and support interactions, researchers can predict how these modifications influence catalytic activity and selectivity. This knowledge can guide the rational design of more efficient and selective this compound-based catalysts.

Q16: What are the stability concerns associated with this compound catalysts?

A16: While this compound exhibits good resistance to sulfur poisoning compared to some catalysts, one major stability concern is its susceptibility to oxidation under certain conditions. This can lead to the formation of molybdenum oxide, which can negatively impact its catalytic performance. [, ]

Q17: How can the stability of this compound catalysts be improved?

A17: Several strategies can be employed to enhance the stability of this compound catalysts:

- Controlling the synthesis conditions: Optimizing the carburization process during synthesis can lead to the formation of more stable this compound phases. [, , ]

- Adding promoters or dopants: Incorporating elements like nickel or cobalt can improve the stability of this compound catalysts. [, ]

- Using suitable supports: Supporting this compound on materials like alumina, carbon nanotubes, or porous silica can enhance its stability and prevent sintering. [, , , ]

- Passivating the surface: Controlled surface passivation with a thin layer of a protective material can prevent oxidation and improve stability. []

Q18: What are the environmental benefits of using this compound catalysts?

A18: this compound catalysts offer several environmental advantages:

- Reduced reliance on noble metals: They provide a cost-effective and sustainable alternative to expensive and less abundant noble metal catalysts like platinum. [, ]

- Potential for biomass conversion: this compound catalysts have shown promise in converting renewable biomass feedstocks into valuable chemicals and fuels. [, , ]

- CO2 utilization: Electrolysis methods for synthesizing this compound can potentially utilize CO2 as a carbon source, contributing to greenhouse gas mitigation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,3S)-3-Aminocyclohexyl]methanol](/img/structure/B8022957.png)